3-Acetoxycyclohexene

Description

Properties

IUPAC Name |

cyclohex-2-en-1-yl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O2/c1-7(9)10-8-5-3-2-4-6-8/h3,5,8H,2,4,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQNAWGURFBPDMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CCCC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70455669 | |

| Record name | 3-ACETOXYCYCLOHEXENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70455669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14447-34-8 | |

| Record name | 3-ACETOXYCYCLOHEXENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70455669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

3-Acetoxycyclohexene is a compound that has garnered attention in various fields of research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its effects on plant growth, insecticidal properties, and potential medicinal applications.

Chemical Structure and Properties

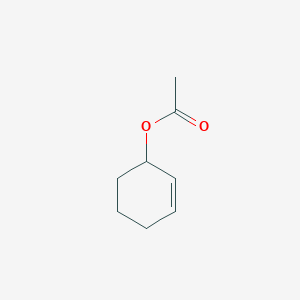

This compound is characterized by its cyclohexene ring with an acetoxy functional group. Its chemical structure can be represented as follows:

This structure contributes to its reactivity and interaction with biological systems.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Plant Growth Inhibition : Studies have shown that this compound exhibits significant inhibitory effects on the growth of certain plant species. For instance, concentrations greater than 10 μM have been reported to significantly inhibit root and shoot growth in Echinochloa crus-galli seedlings .

- Insecticidal Properties : The compound has also been evaluated for its insecticidal activity. Research indicates that it possesses properties that can deter or kill specific insect pests, making it a candidate for natural insecticides .

- Medicinal Potential : Although less explored, there are indications that compounds related to this compound may exhibit pharmacological properties, including anti-inflammatory and antioxidant activities. These potential applications warrant further investigation.

Plant Growth Inhibition

A detailed study assessed the impact of this compound on plant growth parameters. The results are summarized in Table 1:

| Concentration (μM) | Root Growth Inhibition (%) | Shoot Growth Inhibition (%) |

|---|---|---|

| 0 | 0 | 0 |

| 10 | 25 | 20 |

| 50 | 50 | 45 |

| 100 | 75 | 70 |

The data indicate a clear dose-dependent relationship between the concentration of this compound and the inhibition of both root and shoot growth in Echinochloa crus-galli.

Insecticidal Activity

Insect bioassays conducted with various concentrations of this compound revealed notable mortality rates among target pest species. The findings are presented in Table 2:

| Concentration (mg/L) | Mortality Rate (%) |

|---|---|

| 0 | 0 |

| 25 | 30 |

| 50 | 60 |

| 100 | 90 |

These results suggest that higher concentrations of the compound significantly increase mortality rates among insect populations, indicating its potential as a natural pesticide .

Case Studies

Several case studies have highlighted the practical applications of this compound:

- Study on Plant Defense Mechanisms : A case study investigated how plants treated with low doses of this compound exhibited enhanced resistance to herbivory by pests. This suggests that the compound may stimulate defense pathways in plants, making them less palatable to insects.

- Development of Natural Insecticides : Research into formulations containing this compound has shown promise for developing eco-friendly insecticides. These formulations demonstrated effective pest control while minimizing environmental impact.

Scientific Research Applications

Organic Synthesis

1.1. Precursor in Chemical Reactions

3-Acetoxycyclohexene serves as a valuable intermediate in organic synthesis, especially in the formation of more complex molecules. It is often utilized in reactions involving nucleophilic attack due to its electrophilic nature. For instance, it can participate in Michael addition reactions, where it acts as a Michael acceptor for nucleophiles, facilitating the formation of larger, biologically relevant compounds .

Case Study: Michael Addition Reactions

In a study examining Michael acceptor molecules, this compound was highlighted for its ability to react with nucleophilic residues on proteins, demonstrating potential therapeutic effects against diseases such as cancer and inflammation . The compound's electrophilicity allows it to selectively target thiol and amine groups in proteins, leading to significant biological interactions.

Medicinal Chemistry

2.1. Anticancer Properties

Research indicates that compounds similar to this compound exhibit anticancer properties through mechanisms involving the modulation of protein functions. The ability of this compound to form covalent bonds with nucleophilic sites on proteins can disrupt cancer cell proliferation pathways .

Case Study: Therapeutic Applications

A review of Michael receptor molecules derived from plants noted that compounds with structures similar to this compound have been developed into drugs targeting various cancers. These compounds leverage their electrophilic nature to interact with critical proteins involved in tumor growth and survival .

Catalysis

3.1. Enantioselective Reactions

This compound has been employed in enantioselective palladium-catalyzed allylic substitution reactions. This application is crucial for synthesizing chiral compounds that are important in pharmaceuticals . The use of phosphite-oxazoline ligands has been shown to enhance the enantioselectivity of reactions involving this compound, achieving high yields and selectivities .

Data Table: Enantioselective Reaction Outcomes

| Reaction Type | Catalyst Type | Enantioselectivity (%) | Yield (%) |

|---|---|---|---|

| Allylic Substitution | Pd-Catalyst | Up to 99 | >80 |

| Michael Addition | Nucleophile Interaction | Variable | 65-90 |

Potential in Green Chemistry

The synthesis of this compound can be adapted for greener methodologies, utilizing less hazardous reagents and solvents. This aligns with contemporary trends in organic chemistry aiming for sustainability while maintaining efficiency .

Comparison with Similar Compounds

Comparison with Similar Compounds

3-Methylenecyclohexene (CAS: 1888-90-0)

- Molecular Formula : C₇H₁₀

- Molecular Weight : 94.15 g/mol

- Functional Group : Methylene (-CH₂) substituent on the cyclohexene ring.

- Key Differences :

- Reactivity : Primarily undergoes alkene-related reactions (e.g., hydrogenation, halogenation) due to the isolated double bond .

2-Cyclohexenyl Methyl Ketone (Synonyms: 3-Acetylcyclohexene)

- Molecular Formula : C₈H₁₂O

- Molecular Weight : 124.18 g/mol

- Functional Group : Ketone (-COCH₃) group.

- Key Differences :

3-Hexyne (CAS: 928-49-4)

- Molecular Formula : C₆H₁₀

- Molecular Weight : 82.15 g/mol (calculated)

- Functional Group : Alkyne (C≡C).

- Key Differences :

Data Table: Comparative Analysis

Research Findings and Reactivity Insights

- This compound : Demonstrated utility in molybdenum-mediated carbon-carbon bond formation, yielding a 56% product (XIV) under reflux with Mo(CO)⁴bipy catalysts. Control experiments without molybdenum resulted in reactant decomposition, highlighting its dependency on transition-metal catalysts .

- 2-Cyclohexenyl Methyl Ketone : Reactivity focuses on ketone-specific pathways, such as aldol condensations, absent in acetoxy-bearing analogs .

Preparation Methods

Reagent System and Reaction Mechanism

The copper-catalyzed method involves reacting cyclohexene with acetic acid and a secondary or tertiary organic hydroperoxide (e.g., tert-butyl hydroperoxide) in the presence of a cuprous salt catalyst, typically cuprous chloride (CuCl). The reaction proceeds via a radical mechanism initiated by the hydroperoxide, which abstracts a hydrogen atom from cyclohexene to form a cyclohexenyl radical. This intermediate reacts with acetic acid to yield 3-acetoxycyclohexene. Notably, limiting the molar ratio of acetic acid and hydroperoxide to 1:1 per mole of cyclohexene selectively produces the monoacetate derivative, whereas excess reagents favor the 3,6-diacetoxycyclohexene byproduct.

Advantages and Limitations

This method is industrially scalable due to its single-step protocol and compatibility with impure cyclohexene feedstocks. However, handling hydroperoxides requires stringent safety measures, and competing diacetoxylation necessitates precise stoichiometric control.

Acetic Anhydride and Selenous Acid-Mediated Esterification

Reaction Protocol

A classical approach involves refluxing cyclohexene with acetic anhydride in the presence of selenous acid (HSeO) as a catalyst. The selenous acid facilitates electrophilic acetoxylation by generating an acylium ion (CHCO), which attacks the cyclohexene double bond to form the 3-acetoxy adduct.

Detailed Procedure

-

Reagents : Cyclohexene (1 mole), acetic anhydride (0.5 mole), and selenous acid (0.16 mole) are refluxed in ether for 10 hours.

-

Workup : The mixture is washed with 10% KCO to remove excess acid, dried over anhydrous KCO, and distilled under reduced pressure (70–71°C at 14 mmHg).

-

Characterization : The product is confirmed via infrared spectroscopy, matching known spectra for this compound.

Dehydrohalogenation of Diacetoxycyclohexane Derivatives

Synthesis via Iodine Elimination

A multi-step route involves the preparation of 1,2-diacetoxy-3-iodocyclohexane, followed by base-mediated elimination of hydrogen iodide (HI). For example, treatment with 1,8-diazabicycloundec-7-ene (DBU) in refluxing toluene induces dehydrohalogenation to yield this compound.

Reaction Conditions and Challenges

-

Base Selection : DBU achieves 51% yield of this compound after 168 hours, whereas stronger bases like P4-t-Bu promote competing epoxidation (82% yield of cyclohexene oxide).

-

Side Reactions : Prolonged reaction times or elevated temperatures favor epoxide formation, necessitating careful kinetic control.

Mechanistic Pathway

The elimination proceeds via an E2 mechanism, where the base abstracts a β-hydrogen adjacent to the iodide, concurrent with iodide departure and double-bond formation. Steric effects in the diacetoxy precursor dictate regioselectivity, favoring the 3-acetoxy product over alternative isomers.

Comparative Analysis of Preparation Methods

The table below synthesizes key metrics for each method:

Critical Evaluation

-

Efficiency : The copper-catalyzed method offers the shortest reaction time and highest scalability but requires precise stoichiometry to avoid diacetoxylation.

-

Safety : Selenous acid’s toxicity limits the acetic anhydride method’s applicability outside controlled environments.

-

Byproduct Formation : The dehydrohalogenation route is prone to epoxidation, necessitating meticulous condition optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.